molecular formula C22H31N5O B2778378 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one CAS No. 1396859-71-4

1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one

Cat. No.: B2778378
CAS No.: 1396859-71-4
M. Wt: 381.524
InChI Key: DMHWIHDDBBMIQP-UHFFFAOYSA-N
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Description

1-{4-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one is a complex organic compound featuring a triazole ring, a piperazine ring, and a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{4-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The piperazine ring may interact with receptors or transporters, affecting cellular signaling pathways. The phenylpropanone moiety can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability .

Comparison with Similar Compounds

Uniqueness: The unique combination of the cyclohexyl group on the triazole ring and the phenylpropanone moiety distinguishes 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one from other similar compounds.

Properties

IUPAC Name

1-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c28-22(12-11-19-7-3-1-4-8-19)26-15-13-25(14-16-26)17-21-24-23-18-27(21)20-9-5-2-6-10-20/h1,3-4,7-8,18,20H,2,5-6,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHWIHDDBBMIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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